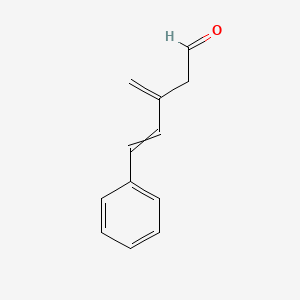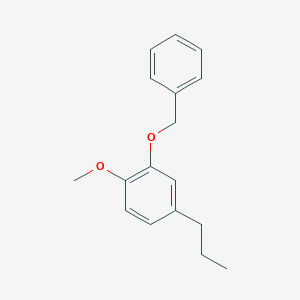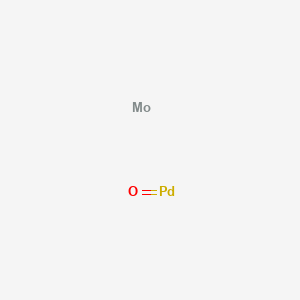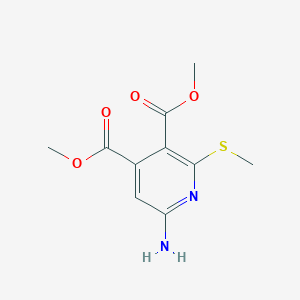![molecular formula C35H66N4O B14260028 N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea CAS No. 179075-38-8](/img/structure/B14260028.png)
N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea is a synthetic compound that features a cholestane backbone with urea and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea typically involves the following steps:
Starting Materials: Cholestane derivatives, amine compounds (such as 4-aminobutylamine and 3-aminopropylamine), and urea.
Reaction Conditions: The reaction usually requires a solvent (e.g., dichloromethane or ethanol), a catalyst (e.g., a base like triethylamine), and controlled temperature conditions (e.g., reflux).
Procedure: The cholestane derivative is reacted with the amine compounds in the presence of urea under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: The urea group can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield amine oxides, while reduction could yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems or as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea would depend on its specific application. Generally, the compound might interact with biological membranes or proteins due to its cholestane backbone, influencing cellular processes or drug delivery mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]amine
- **N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]carbamate
Uniqueness
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea is unique due to its specific combination of functional groups and cholestane backbone, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
179075-38-8 |
|---|---|
Fórmula molecular |
C35H66N4O |
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
1-(4-aminobutyl)-1-(3-aminopropyl)-3-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]urea |
InChI |
InChI=1S/C35H66N4O/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)38-33(40)39(23-9-21-37)22-7-6-20-36/h25-32H,6-24,36-37H2,1-5H3,(H,38,40)/t26-,27+,28+,29+,30-,31+,32+,34+,35-/m1/s1 |
Clave InChI |
FHIQRVQYWUKNAO-HMPFJPAGSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)NC(=O)N(CCCCN)CCCN)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)N(CCCCN)CCCN)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)


![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)

